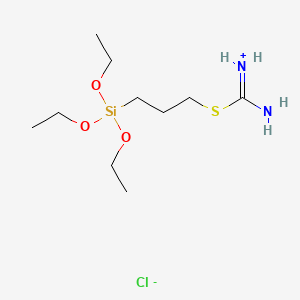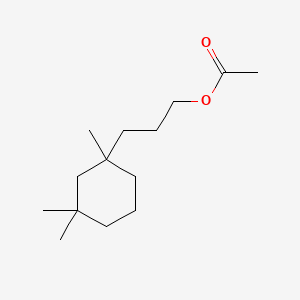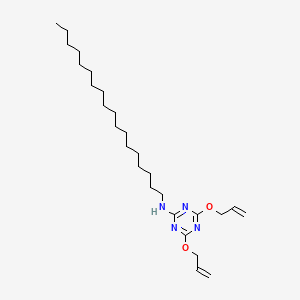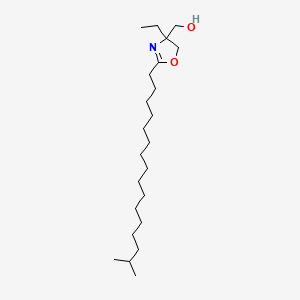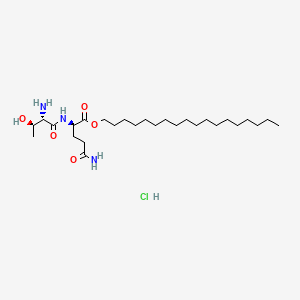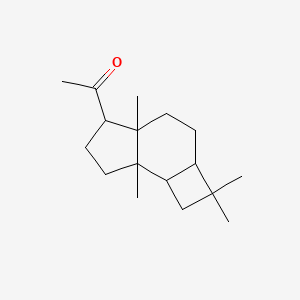
1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one is a complex organic compound with the molecular formula C17H28O It is characterized by its unique structure, which includes a decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden core
Preparation Methods
The synthesis of 1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one involves several steps. One common method includes the hydrogenation of a precursor compound, followed by cyclization and methylation reactions . The reaction conditions typically require high pressure and temperature, along with the use of catalysts such as palladium or platinum.
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent output. The use of advanced purification techniques, such as distillation and chromatography, is also essential to obtain high-purity products.
Chemical Reactions Analysis
1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols.
Scientific Research Applications
1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 1-(Decahydro-2,2,4a,7a-tetramethyl-1H-cyclobut(e)inden-5-yl)ethan-1-one stands out due to its unique structural features and versatile reactivity. Similar compounds include:
1H-Cyclobut(e)inden-5-ol, decahydro-2,2,4a,7a-tetramethyl-: This compound shares a similar core structure but differs in functional groups, leading to distinct chemical properties and applications.
2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta(e)inden-5-ol: Another related compound with variations in its molecular structure, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, making it a valuable compound for diverse scientific and industrial applications.
Properties
CAS No. |
83846-52-0 |
|---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-(2,2,4a,7a-tetramethyl-1,2a,3,4,5,6,7,7b-octahydrocyclobuta[e]inden-5-yl)ethanone |
InChI |
InChI=1S/C17H28O/c1-11(18)12-6-8-17(5)14-10-15(2,3)13(14)7-9-16(12,17)4/h12-14H,6-10H2,1-5H3 |
InChI Key |
VKULDVJHYSRIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2(C1(CCC3C2CC3(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




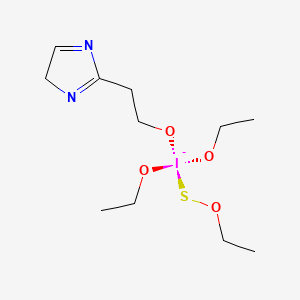
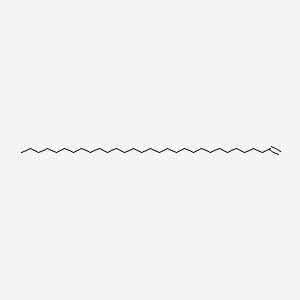

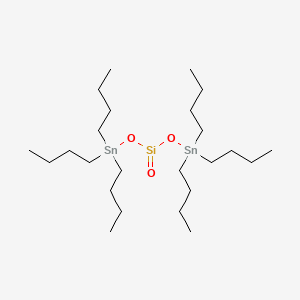
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
